GRL-0496

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

GRL-0496 es un compuesto derivado de un éster de cloropiridilo. La ruta sintética implica la esterificación del ácido 1H-indol-4-carboxílico con alcohol 5-cloro-3-piridinilo bajo condiciones de reacción específicas. La reacción generalmente requiere el uso de un agente de acoplamiento como diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) en un solvente anhidro como diclorometano (DCM). La reacción se lleva a cabo a temperatura ambiente y se monitorea mediante cromatografía en capa fina (TLC) hasta que se completa .

Análisis De Reacciones Químicas

GRL-0496 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) para producir derivados reducidos.

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como metóxido de sodio (NaOCH3) o tert-butóxido de potasio (KOtBu) para reemplazar el átomo de cloro en el anillo de piridina con otros nucleófilos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas

Aplicaciones Científicas De Investigación

Research Findings

- Inhibition Potency : GRL-0496 has shown promising results in vitro, with an effective concentration (EC50) of approximately 5.05 µM against SARS-CoV-2 3CL protease in transfection assays and around 9.12 µM against live virus assays . Its inhibitory constant (IC50) values range from 2.5 µM to 3.8 µM depending on the assay conditions .

- Structural Similarity : this compound is structurally related to other known inhibitors, such as GC376 and GC373, which have also been tested against coronavirus proteases. However, this compound exhibits unique binding characteristics that enhance its stability and efficacy as an inhibitor .

- Broad-Spectrum Activity : The compound has been tested against multiple coronavirus strains, including those responsible for severe acute respiratory syndrome (SARS) and Middle East respiratory syndrome (MERS), showing consistent activity with EC50 values below 10 µM .

Case Study 1: SARS-CoV-2 Inhibition

In a study conducted at Duke University, this compound was tested for its ability to inhibit SARS-CoV-2 replication in cell cultures. The results indicated that this compound effectively reduced viral load in treated cells compared to untreated controls, supporting its potential use as a therapeutic agent in COVID-19 .

Case Study 2: Comparative Analysis with Other Inhibitors

A comparative analysis of this compound with other protease inhibitors revealed that while compounds like masitinib showed similar IC50 values, this compound exhibited a more favorable safety profile and stability under physiological conditions . This makes it a strong candidate for further clinical development.

Data Table: Inhibition Potency of this compound

Mecanismo De Acción

GRL-0496 ejerce sus efectos inhibiendo la actividad de la enzima 3CLpro, que es esencial para la replicación del SARS-CoV y el SARS-CoV-2. El compuesto se une al sitio activo de 3CLpro, evitando la escisión de las poliproteínas virales y, por lo tanto, inhibiendo la replicación viral. Además, se ha propuesto que this compound inhibe la proteasa huésped catepsina L, que es importante para la entrada del SARS-CoV-2 en algunos tipos de células .

Comparación Con Compuestos Similares

GRL-0496 se compara con otros inhibidores de 3CLpro como GC376, boceprevir, Z-FA-FMK e inhibidor de calpaína XII. Estos compuestos también se dirigen a la enzima 3CLpro, pero difieren en sus estructuras químicas y potencias inhibitorias. This compound es único debido a su estructura de éster de cloropiridilo, que forma un enlace tioéster inhibitorio más estable con la cisteína catalítica 3CLpro en comparación con otros inhibidores .

Compuestos Similares

- GC376

- Boceprevir

- Z-FA-FMK

- Inhibidor de calpaína XII

- MAC-5576

- BTB07408

- BTB07417

Estos compuestos comparten mecanismos de acción similares pero varían en sus estructuras químicas y actividades inhibitorias específicas .

Actividad Biológica

GRL-0496 is a small molecule compound that has garnered attention for its potential as an antiviral agent, particularly against coronaviruses such as SARS-CoV and SARS-CoV-2. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and comparative data with other known inhibitors.

This compound functions primarily as a covalent inhibitor of the 3C-like protease (3CLpro) of coronaviruses. This protease is essential for viral replication, making it a critical target for antiviral drug development. By inhibiting 3CLpro, this compound disrupts the viral life cycle, thereby preventing the proliferation of the virus within host cells.

In Vitro Activity

The biological activity of this compound has been evaluated using several in vitro assays, including cell-based assays and luciferase reporter systems. The following table summarizes key findings from these studies:

| Virus | Assay Type | EC50 (µM) | IC50 (µM) | Cell Line | Source |

|---|---|---|---|---|---|

| SARS-CoV-2 | CPE | 9.12 | 3.8 | Vero E6 | |

| SARS-CoV | CPE | 7.84 | 6.9 | Vero E6 | |

| SARS-CoV-2 | Luciferase Reporter | 5.05 | Not reported | HEK293T | |

| MERS-CoV | CPE | <10 | Not reported | Vero E6 |

The results indicate that this compound exhibits potent antiviral activity against both SARS-CoV and SARS-CoV-2, with EC50 values indicating effective concentrations for inhibition of viral replication.

Comparative Studies

In comparative studies with other protease inhibitors, this compound demonstrated similar or superior efficacy to known compounds such as GC376 and masitinib. For instance, in a study assessing various inhibitors against SARS-CoV-2, this compound's IC50 was reported at 3.8 µM, closely matching the activity of masitinib (IC50 = 2.5 µM) and outperforming GC376 in some assays .

Case Studies

Several research studies have highlighted the effectiveness of this compound in different experimental setups:

- Cell-Based Assays : A study utilized a luciferase complementation assay to evaluate the inhibitory effects of this compound on SARS-CoV-2 3CLpro activity. The compound significantly increased luciferase activity, indicating effective inhibition of viral protease function .

- Live Virus Testing : In live virus assays, this compound maintained its antiviral potency with an EC50 value of 9.12 µM against SARS-CoV-2, confirming its potential for further development as a therapeutic agent .

- Structural Activity Relationship : Research into the structure-activity relationship (SAR) of this compound has suggested that modifications to the compound could enhance its binding affinity and selectivity for the target protease .

Propiedades

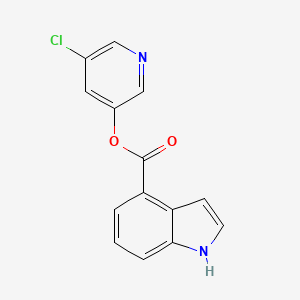

Fórmula molecular |

C14H9ClN2O2 |

|---|---|

Peso molecular |

272.68 g/mol |

Nombre IUPAC |

(5-chloropyridin-3-yl) 1H-indole-4-carboxylate |

InChI |

InChI=1S/C14H9ClN2O2/c15-9-6-10(8-16-7-9)19-14(18)12-2-1-3-13-11(12)4-5-17-13/h1-8,17H |

Clave InChI |

BOSZJNSICHFHMA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |

SMILES canónico |

C1=CC(=C2C=CNC2=C1)C(=O)OC3=CC(=CN=C3)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.